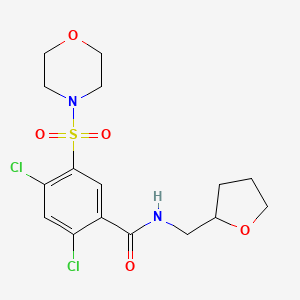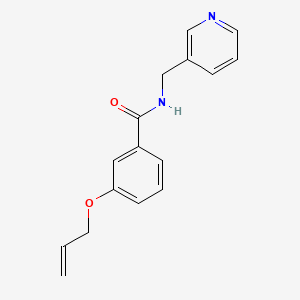![molecular formula C20H19NO3 B4407545 N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide
描述
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide, also known as OC-5, is a synthetic compound that belongs to the class of chromenone derivatives. It has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to interact with proteins such as cholinesterases, cyclooxygenases, and caspases, which are involved in the regulation of cellular processes such as neurotransmission, inflammation, and apoptosis. This compound may also exert its effects by scavenging reactive oxygen species and inhibiting oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory mediators, such as COX-2 and iNOS. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
实验室实验的优点和局限性
One of the major advantages of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide is its diverse range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide. One of the potential areas of application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of cholinesterases, which are involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been demonstrated to protect dopaminergic neurons from oxidative stress, which is implicated in the development of Parkinson's disease. Another potential area of application is in the development of anticancer therapeutics. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, this compound has been found to sensitize cancer cells to chemotherapy and radiotherapy, which could improve the efficacy of these treatments. Overall, the research on this compound has the potential to yield significant insights into the development of novel therapeutics for various diseases.
科学研究应用
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in the development of chronic inflammatory diseases. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
属性
IUPAC Name |
N-[3-(2-oxochromen-3-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-3-11-19(22)21-16-9-6-8-14(12-16)17-13-15-7-4-5-10-18(15)24-20(17)23/h4-10,12-13H,2-3,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFNGWCPFZTKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4407469.png)

![4-[2-(3-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407491.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![1-methyl-4-[4-(3-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4407520.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)

![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)